(4-{(Z)-[2-(2-chlorophenyl)hydrazinylidene]methyl}-2-ethoxyphenoxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-{[(Z)-2-(2-CHLOROPHENYL)HYDRAZONO]METHYL}-2-ETHOXYPHENOXY)ACETIC ACID is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a chlorophenyl group, a hydrazono group, and an ethoxyphenoxy group attached to an acetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[(Z)-2-(2-CHLOROPHENYL)HYDRAZONO]METHYL}-2-ETHOXYPHENOXY)ACETIC ACID typically involves the following steps:
Formation of the Hydrazono Group: The initial step involves the reaction of 2-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.
Ethoxylation: The hydrazone is then reacted with 2-ethoxyphenol under basic conditions to introduce the ethoxyphenoxy group.
Acetylation: Finally, the product is acetylated using acetic anhydride to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-{[(Z)-2-(2-CHLOROPHENYL)HYDRAZONO]METHYL}-2-ETHOXYPHENOXY)ACETIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the hydrazono group to an amine group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(4-{[(Z)-2-(2-CHLOROPHENYL)HYDRAZONO]METHYL}-2-ETHOXYPHENOXY)ACETIC ACID has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-{[(Z)-2-(2-CHLOROPHENYL)HYDRAZONO]METHYL}-2-ETHOXYPHENOXY)ACETIC ACID involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-{[(Z)-2-(2-BROMOPHENYL)HYDRAZONO]METHYL}-2-ETHOXYPHENOXY)ACETIC ACID
- 2-(4-{[(Z)-2-(2-FLUOROPHENYL)HYDRAZONO]METHYL}-2-ETHOXYPHENOXY)ACETIC ACID
- 2-(4-{[(Z)-2-(2-METHYLPHENYL)HYDRAZONO]METHYL}-2-ETHOXYPHENOXY)ACETIC ACID
Uniqueness
The uniqueness of 2-(4-{[(Z)-2-(2-CHLOROPHENYL)HYDRAZONO]METHYL}-2-ETHOXYPHENOXY)ACETIC ACID lies in its specific chlorophenyl group, which imparts distinct chemical and biological properties compared to its analogs with different substituents.
Properties
Molecular Formula |
C17H17ClN2O4 |
---|---|
Molecular Weight |
348.8 g/mol |
IUPAC Name |
2-[4-[(Z)-[(2-chlorophenyl)hydrazinylidene]methyl]-2-ethoxyphenoxy]acetic acid |
InChI |
InChI=1S/C17H17ClN2O4/c1-2-23-16-9-12(7-8-15(16)24-11-17(21)22)10-19-20-14-6-4-3-5-13(14)18/h3-10,20H,2,11H2,1H3,(H,21,22)/b19-10- |
InChI Key |
CLULTQBTYJWINS-GRSHGNNSSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N\NC2=CC=CC=C2Cl)OCC(=O)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC2=CC=CC=C2Cl)OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.